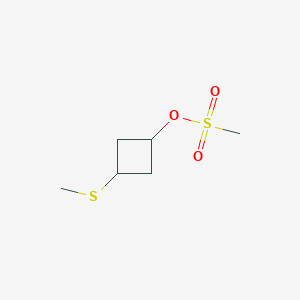![molecular formula C7H13NO2 B2972804 [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2306265-35-8](/img/structure/B2972804.png)
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol” is a research chemical with a molecular weight of 143.19 . It is typically in powder form and is used for a variety of research applications .
Molecular Structure Analysis
The molecular formula of this compound is C7H13NO2 . The structure includes a bicyclic ring with an aminomethyl group and a methanol group attached. The InChI code for this compound is 1S/C7H13NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5,8H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 143.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
2-Azabicyclo[2.1.1]hexanes Synthesis : Research by Stevens and Kimpe (1996) demonstrates the synthesis of 2-Azabicyclo[2.1.1]hexanes, sharing structural elements with [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol. This synthesis method could potentially apply to the compound , as these structures are important in various chemical applications (Stevens & Kimpe, 1996).
Bicyclic Lactams Synthesis : Wedler et al. (1992) describe the synthesis of bicyclic lactams, which are structurally related to [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol. This research highlights the methods for forming bicyclic structures, which are crucial in the development of various pharmaceuticals and chemicals (Wedler et al., 1992).
Potential Nicotinic Acetylcholine Receptor Ligands
- Modification for Receptor Ligands : Malpass et al. (2003) explored the modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system, leading to potential nicotinic acetylcholine receptor ligands. This research could be relevant for understanding the potential biological interactions of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (Malpass et al., 2003).
Conformational Studies of Bicyclic Structures
- Conformational Studies : Jimeno et al. (2011) conducted research on distinct conformations of GABA locked by embedding in the Bicyclo[3.1.0]hexane core structure. Such conformational studies are significant for understanding the physical and chemical properties of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (Jimeno et al., 2011).
Application in Synthesis of Novel Compounds
- Synthesis of Novel Compounds : Research by Krow et al. (2004) on the rearrangement route to 3-CH2X-2-azabicyclo[2.1.1]hexanes demonstrates the synthesis of methano-bridged pyrrolidines, which could be relevant for the synthesis of novel compounds using [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol as a starting material (Krow et al., 2004).
properties
IUPAC Name |
[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGDSZWRQRWNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
CAS RN |
2306265-35-8 |
Source


|
| Record name | [4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)


![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)




![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-2-yloxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2972739.png)


